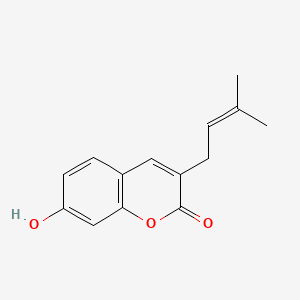

7-Hydroxy-3-prenylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

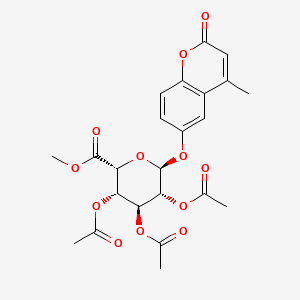

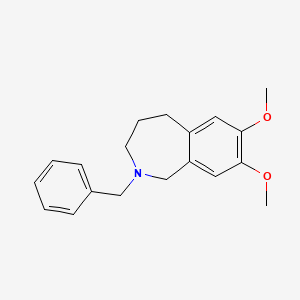

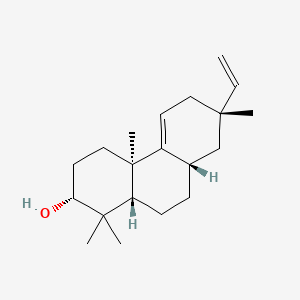

7-Hydroxy-3-prenylcoumarin is a compound with the molecular formula C14H14O3 . It is also known by several synonyms, including 7-Hydroxy-3-(3-methylbut-2-enyl)chromen-2-one .

Synthesis Analysis

The synthesis of coumarin derivatives, including 7-Hydroxy-3-prenylcoumarin, has been reported in various studies . These compounds are often synthesized from 4-hydroxycoumarin . The structures of the synthesized compounds are typically confirmed using nuclear magnetic resonance data .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-prenylcoumarin includes a bicyclic oxygen-bearing heterocyclic scaffold formed by the fusion of benzene with a pyrone ring . The compound’s IUPAC name is 7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one .Physical And Chemical Properties Analysis

7-Hydroxy-3-prenylcoumarin has a molecular weight of 230.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 230.094294304 g/mol . Its topological polar surface area is 46.5 Ų .科学的研究の応用

Antioxidant Activity

Coumarins have been recognized for their antioxidant properties. The presence of a hydroxyl group, particularly at position 7, significantly enhances these properties .

Aromatase Inhibition

Some coumarin derivatives have been evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis .

Fluorescent Probes

Certain coumarins are used as fluorescent probes due to their photophysical properties. For example, 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a UV-excitable fluorescent probe used for protein tagging .

Fungicidal Activity

Coumarin derivatives have shown efficacy against various fungal pathogens, indicating potential use in antifungal treatments .

Anti-tumor Activity

Coumarins have demonstrated anti-tumor activity in vivo and have been reported in clinical trials to show activity against various cancers .

作用機序

Biochemical Pathways

The biosynthesis of coumarins occurs via the phenylpropanoid pathway. Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL), which then transforms into the key metabolite 4-coumaroyl-S-CoA . The exact pathway for 7-hydroxy-3-prenylcoumarin biosynthesis remains an area of interest.

Action Environment

Environmental factors, such as pH and solvent polarity, can influence the fluorescence of coumarin derivatives. For instance, adding specific functional groups (e.g., carboethoxy, carboxyl, or acetyl) at position 3 enhances fluorescence in neutral alcoholic solutions . Stability and efficacy may also vary based on environmental conditions.

特性

IUPAC Name |

7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTVZVKUYCAWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-prenylcoumarin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)